Benzyl 1-(hydroxymethyl)-5-(2-methylphenyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 1-(hydroxymethyl)-5-(2-methylphenyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate is a complex organic compound characterized by its unique bicyclic structure. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 1-(hydroxymethyl)-5-(2-methylphenyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach is the use of photochemistry to access new building blocks via [2 + 2] cycloaddition reactions . This method allows for the efficient and modular construction of the bicyclic core structure.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Photochemical reactions, in particular, can be adapted for large-scale production due to their efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
Benzyl 1-(hydroxymethyl)-5-(2-methylphenyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carbonyl group in the carboxylate can be reduced to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction of the carboxylate group results in an alcohol. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
Benzyl 1-(hydroxymethyl)-5-(2-methylphenyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of Benzyl 1-(hydroxymethyl)-5-(2-methylphenyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into binding sites of enzymes or receptors, potentially modulating their activity. The hydroxymethyl and carboxylate groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their function and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.1.1]hexane: Another bicyclic compound with similar structural features but different functional groups.
6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptane: A related compound with a different substitution pattern on the bicyclic core.
Uniqueness
Benzyl 1-(hydroxymethyl)-5-(2-methylphenyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate is unique due to its specific combination of functional groups and bicyclic structure. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development .
Properties
Molecular Formula |
C22H25NO3 |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
benzyl 1-(hydroxymethyl)-5-(2-methylphenyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate |
InChI |
InChI=1S/C22H25NO3/c1-17-7-5-6-10-19(17)22-12-21(13-22,16-24)14-23(15-22)20(25)26-11-18-8-3-2-4-9-18/h2-10,24H,11-16H2,1H3 |
InChI Key |
DRZIPANGUXYEGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C23CC(C2)(CN(C3)C(=O)OCC4=CC=CC=C4)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.